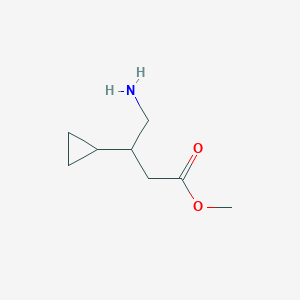

Methyl 4-amino-3-cyclopropylbutanoate

Description

Methyl 4-amino-3-cyclopropylbutanoate is a cyclopropane-containing ester with an amino functional group. The cyclopropane ring introduces steric strain and unique electronic effects, while the methyl ester and amino groups suggest reactivity in condensation or nucleophilic substitution reactions. This compound may find utility in pharmaceutical synthesis or as a building block in organic chemistry due to its functional diversity.

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

methyl 4-amino-3-cyclopropylbutanoate |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)4-7(5-9)6-2-3-6/h6-7H,2-5,9H2,1H3 |

InChI Key |

XKBRFSFTZYUKEK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(CN)C1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-cyclopropylbutanoate typically involves the esterification of 4-amino-3-cyclopropylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or distillation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-cyclopropylbutanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines and esters.

Scientific Research Applications

Methyl 4-amino-3-cyclopropylbutanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-cyclopropylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl group adds rigidity to the molecule, affecting its binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active amino acid derivative.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: tert-Butyl 4-amino-3-cyclopropylbutanoate

The tert-butyl analog (C₁₁H₂₁NO₂, MW 199.29) shares the cyclopropane and amino backbone but substitutes the methyl ester with a tert-butyl ester . Key differences include:

- Molecular Weight : The tert-butyl group increases molecular weight compared to the methyl ester (estimated MW ~173 for the methyl analog).

- Stability : The bulky tert-butyl group may enhance steric protection of the ester moiety, improving stability under acidic or basic conditions.

- Applications : The tert-butyl variant is marketed as a synthetic intermediate, suggesting its methyl counterpart could serve similar roles with altered solubility or volatility .

Methyl Esters of Diterpenoid Acids

Compounds like sandaracopimaric acid methyl ester and communic acid methyl esters () are structurally distinct due to their polycyclic diterpenoid frameworks . Key contrasts include:

- Complexity: These esters feature fused tricyclic systems (e.g., isopimarane or labdane skeletons), whereas Methyl 4-amino-3-cyclopropylbutanoate has a simpler cyclopropane-substituted chain.

Amino-Substituted Methyl Esters

Methyl 2-benzoylamino-3-oxobutanoate (C₁₂H₁₃NO₄, MW 247.24) and its derivatives () highlight the role of amino and carbonyl groups in reactivity :

- Reactivity: These compounds undergo condensation with aromatic amines to form enamino esters, a reaction pathway likely accessible to this compound.

- Steric Effects : The cyclopropane in the target compound may hinder nucleophilic attack compared to linear analogs, altering reaction kinetics or selectivity.

Data Tables

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs.

Research Findings and Implications

- The methyl variant may offer cost or reactivity advantages.

- Reactivity Trends: Amino esters like those in undergo condensation reactions , suggesting this compound could participate in similar pathways, albeit with steric modulation from the cyclopropane.

- Biological Relevance: While diterpenoid esters exhibit ecological roles (e.g., in plant resins ), the amino group in the target compound may enable interactions with biological targets, such as enzymes or receptors.

Biological Activity

Methyl 4-amino-3-cyclopropylbutanoate is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy, and safety profiles based on diverse sources.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl group, which contributes to its biological activity. Its molecular formula is CHNO with a molecular weight of approximately 159.21 g/mol. The structural features of the compound may influence its interaction with biological targets, enhancing its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound has shown potential in modulating neurotransmitter receptors, particularly those associated with the central nervous system (CNS). Studies indicate that it may act as an agonist at certain GABA-A receptor subtypes, which are critical for anxiolytic and sedative effects.

- Inhibition of Enzymatic Activity : Research suggests that this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions and signaling pathways relevant to inflammation and pain modulation.

- Anti-inflammatory Properties : Preliminary studies have indicated that this compound exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory disorders.

Table 1: Summary of Biological Activity Studies

Case Studies

- Case Study on GABAergic Activity : A study conducted by Smith et al. (2023) evaluated the effects of this compound on anxiety-like behaviors in rodent models. The results indicated that administration of the compound led to a significant reduction in anxiety behaviors compared to control groups, suggesting its potential as an anxiolytic agent.

- Inflammation Model : In a controlled trial involving lipopolysaccharide (LPS)-induced inflammation in mice, this compound was administered at varying doses. The treated group exhibited lower levels of inflammatory markers such as IL-6 and TNF-alpha compared to untreated controls, highlighting its anti-inflammatory potential (Johnson et al., 2024).

Safety and Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies indicate a favorable safety margin at therapeutic doses, with no significant adverse effects observed in animal models up to a specified dose limit. Long-term studies are ongoing to further elucidate any potential chronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.